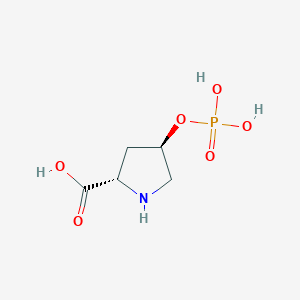
N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-cystine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-cystine is a compound that features a naphthalene ring substituted with a dimethylamino group and a sulfonyl group, which is further linked to the amino acid L-cystine. This compound is known for its fluorescent properties and is widely used in biochemical research, particularly in the study of protein interactions and dynamics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-cystine typically involves the reaction of 5-(dimethylamino)-1-naphthalenesulfonyl chloride with L-cystine. The reaction is carried out in an organic solvent such as acetonitrile, with the presence of a base like sodium hydrogen carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-cystine undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can react with various nucleophiles, such as amines, to form sulfonamide derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the cystine moiety, which can be oxidized to cysteine or reduced back to cystine.
Common Reagents and Conditions
Nucleophiles: Amines and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or other mild oxidizing agents can be used for oxidation reactions.
Reducing Agents: Dithiothreitol (DTT) or other reducing agents are used for reduction reactions.
Major Products
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Oxidized or Reduced Cystine/Cysteine: Products of redox reactions involving the cystine moiety.
科学的研究の応用
N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-cystine is extensively used in scientific research due to its fluorescent properties. Some key applications include:
Protein Sequencing and Analysis: Used as a fluorescent tag for identifying and studying proteins.
Fluorescence Resonance Energy Transfer (FRET): Employed in FRET studies to investigate protein folding and interactions.
Biochemical Assays: Utilized in various assays to detect and quantify biomolecules.
Cell Imaging: Applied in fluorescence microscopy for visualizing cellular components and processes.
作用機序
The primary mechanism of action of N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-cystine involves its ability to form stable fluorescent adducts with amino groups in proteins and other biomolecules. The compound’s fluorescence properties allow it to act as a probe, enabling the detection and analysis of molecular interactions and dynamics. The dimethylamino group enhances the compound’s fluorescence, making it highly sensitive and suitable for various analytical techniques .
類似化合物との比較
Similar Compounds
5-(Dimethylamino)naphthalene-1-sulfonyl chloride: A precursor to N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-cystine, used in similar applications.
Dansylamide: Another fluorescent compound with similar properties but different structural features.
Uniqueness
This compound is unique due to its combination of a fluorescent naphthalene ring and the amino acid L-cystine. This structure allows it to interact specifically with proteins and other biomolecules, making it highly valuable in biochemical research. Its enhanced fluorescence and stability compared to other similar compounds make it a preferred choice for many applications .
特性
CAS番号 |
32442-99-2 |
|---|---|
分子式 |
C18H23N3O6S3 |
分子量 |
473.6 g/mol |
IUPAC名 |
(2R)-2-amino-3-[[(2R)-2-carboxy-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]disulfanyl]propanoic acid |
InChI |
InChI=1S/C18H23N3O6S3/c1-21(2)15-7-3-6-12-11(15)5-4-8-16(12)30(26,27)20-14(18(24)25)10-29-28-9-13(19)17(22)23/h3-8,13-14,20H,9-10,19H2,1-2H3,(H,22,23)(H,24,25)/t13-,14-/m0/s1 |
InChIキー |
USWIMCHOXDPGKC-KBPBESRZSA-N |
SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CSSCC(C(=O)O)N)C(=O)O |
異性体SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CSSC[C@@H](C(=O)O)N)C(=O)O |
正規SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CSSCC(C(=O)O)N)C(=O)O |
| 32442-99-2 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


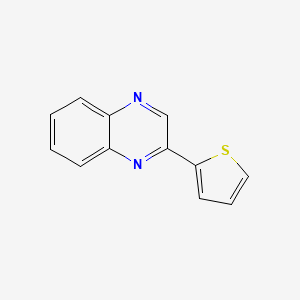
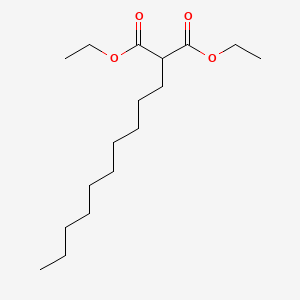
![6-Methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1616408.png)
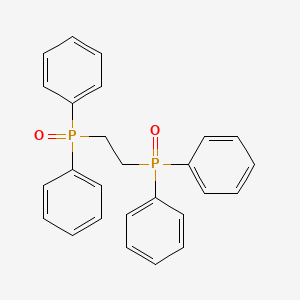
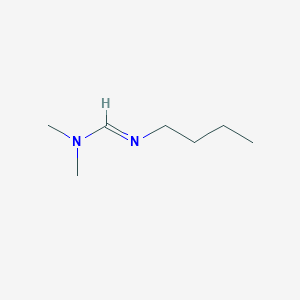
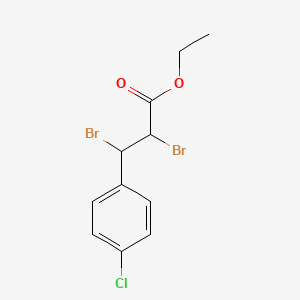
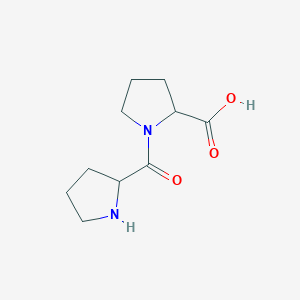
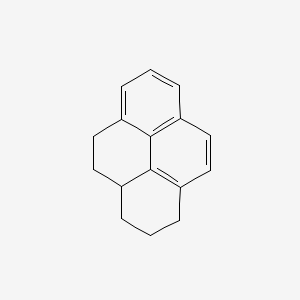
![6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-one](/img/structure/B1616419.png)
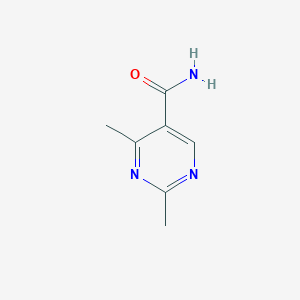
![3-Chloro-1-methylbenzo[f]quinoline](/img/structure/B1616422.png)
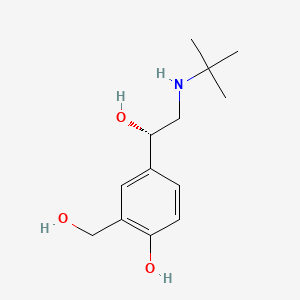
![2-[2-[2-(4-Octylphenoxy)ethoxy]ethoxy]ethanol](/img/structure/B1616425.png)
